molecular formula C29H35N5O4 B2400324 N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223794-37-3

N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2400324
CAS No.: 1223794-37-3
M. Wt: 517.63
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. Its structure includes:

  • 3-methoxybenzyl substituent at position 2, which may influence electronic properties and receptor interactions.
  • 3-methylbutyl (isopentyl) group at position 4, enhancing steric bulk and modulating solubility.
  • 1,5-dioxo functional groups, critical for hydrogen bonding and structural rigidity .

The methoxy group in this derivative may enhance metabolic stability compared to non-oxygenated analogs .

Properties

IUPAC Name

N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O4/c1-19(2)14-15-32-27(36)24-13-12-21(26(35)30-22-9-5-4-6-10-22)17-25(24)34-28(32)31-33(29(34)37)18-20-8-7-11-23(16-20)38-3/h7-8,11-13,16-17,19,22H,4-6,9-10,14-15,18H2,1-3H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVXXTZSCQLITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Cyclohexyl group : Contributes to lipophilicity and potential receptor interactions.
  • Methoxybenzyl moiety : May enhance binding affinity to biological targets.
  • Triazoloquinazoline core : Known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an agonist or antagonist for various receptors involved in cellular signaling pathways.

Key Findings:

  • TLR7 and TLR8 Agonism : Similar compounds have been shown to activate Toll-like receptors (TLR) which play crucial roles in immune responses. For instance, imidazoquinoline derivatives have demonstrated significant agonistic activity at low concentrations .
  • Cytokine Induction : Compounds like this one may induce the production of cytokines such as IFN-α and TNF-α, which are vital for immune modulation .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that modifications in the chemical structure can significantly influence the biological activity of the compound:

Structural FeatureModification Impact
Cyclohexyl GroupEnhances lipophilicity and receptor binding
Methoxy GroupIncreases solubility and bioavailability
Triazole RingCritical for TLR7/8 activity

Case Study 1: Immune Modulation

In a study investigating immune modulators, derivatives of similar triazoloquinazolines were evaluated for their ability to activate TLR7/8 pathways. The results indicated that specific substitutions on the triazole ring led to enhanced immune responses in vitro .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of quinazoline derivatives. The findings suggested that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that quinazoline derivatives exhibit promising anticancer properties. N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can potentially inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and may be effective against various cancer types.

Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. The triazole moiety is known for its role in enhancing anti-inflammatory activity through the inhibition of pro-inflammatory cytokines.

Antimicrobial Properties
this compound may also exhibit antimicrobial effects. Quinazoline derivatives have been studied for their ability to combat bacterial and fungal infections. The compound's unique functional groups could enhance its interaction with microbial targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions.

Synthesis Steps:

  • Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  • Reactions Involved: Key reactions may include cyclization processes to form the triazole and quinazoline rings.
  • Optimization: Each reaction step requires optimization of conditions such as temperature and solvent to maximize yield and purity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of similar quinazoline derivatives. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further drug development.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of triazole-containing compounds. The findings suggested that these compounds effectively reduced inflammation markers in animal models of arthritis. The study highlighted the potential therapeutic benefits of this compound in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituent Variations vs. Target Compound Key Properties/Findings
N-cyclohexyl-4-isopentyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 3-methylbenzyl (vs. 3-methoxybenzyl) Higher logP (4.2 vs. 3.8); reduced polarity may affect CNS penetration.
2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-triazoloquinazoline-8-carboxamide 3-chlorobenzyl; diisobutyl (vs. isopentyl) Enhanced electrophilicity due to Cl; lower solubility in aqueous buffers (logP 5.1).
N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-triazoloquinazoline-8-carboxamide 2,5-dimethylbenzyl Increased steric hindrance; 20% lower binding affinity in kinase assays.

Physicochemical and Electronic Properties

  • LogP Values :
    • Target compound: Estimated logP ~3.8 (methoxy group reduces hydrophobicity vs. methyl/chloro analogs).
    • Chlorobenzyl analog : logP 5.1 due to Cl’s electron-withdrawing nature.
  • Chlorine substituents increase electrophilicity, altering binding kinetics in enzymatic assays .

Q & A

Q. Q: What are the key synthetic steps for preparing this compound?

A: The synthesis involves multi-step organic reactions, typically including:

  • Core formation : Construction of the triazoloquinazoline scaffold via cyclization reactions, often using substituted quinazoline precursors .
  • Functionalization : Introduction of the cyclohexyl, 3-methoxybenzyl, and 3-methylbutyl groups via nucleophilic substitution or coupling reactions. Solvents like ethanol or DMF and catalysts (e.g., zinc chloride) are critical for regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) is essential to isolate the target compound from byproducts, ensuring >95% purity .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve coupling efficiency during functionalization?

A: Optimization requires systematic variation of:

  • Temperature : Elevated temperatures (70–100°C) enhance reaction rates but may promote side reactions; controlled heating via reflux is recommended .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes undesired side reactions .
  • Catalysts : Lewis acids like ZnCl₂ facilitate coupling of bulky substituents (e.g., 3-methylbutyl) by activating electrophilic sites .
    Design of Experiments (DoE) methodologies, as demonstrated in flow-chemistry optimizations, can statistically identify optimal conditions .

Basic Characterization

Q. Q: Which spectroscopic methods are most reliable for confirming the compound’s structure?

A:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent connectivity. For example, the 3-methoxybenzyl group shows distinct aromatic signals at δ 6.7–7.3 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments .
  • HPLC : Validates purity and monitors reaction progress via retention time matching .

Advanced Characterization

Q. Q: How can overlapping NMR signals in complex regions (e.g., aromatic protons) be resolved?

A: Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can differentiate methoxy (δ 3.8 ppm) from alkyl protons .
  • Isotopic labeling : Selective deuteration of specific groups simplifies spectra .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

Basic Biological Evaluation

Q. Q: What in vitro assays are suitable for initial biological screening?

A: Prioritize assays aligned with structural analogs:

  • Receptor binding : Adenosine A₁/A₂ receptor antagonism (IC₅₀ < 100 nM) using radioligand displacement (e.g., [³H]CHA or [³H]NECA) .
  • Enzyme inhibition : Quinazoline derivatives often target kinases or GABA receptors; use fluorescence-based assays for activity profiling .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) assess therapeutic potential .

Advanced Biological Evaluation

Q. Q: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

A: Key SAR insights from analogous compounds include:

  • Substituent effects : Bulky groups (e.g., cyclohexyl) at the N-position enhance adenosine receptor affinity, while electron-withdrawing groups (e.g., Cl) improve metabolic stability .
  • Core modifications : Replacing the triazole ring with oxadiazole alters selectivity between A₁ and A₂ receptors .
  • Docking studies : Molecular modeling (e.g., AutoDock) predicts binding poses and identifies critical interactions (e.g., hydrogen bonds with His250 in A₁ receptors) .

Data Contradiction Analysis

Q. Q: How should researchers address inconsistencies in reported biological activity across studies?

A: Potential resolutions include:

  • Purity verification : Re-evaluate compound purity via HPLC; impurities >2% can skew bioactivity results .
  • Assay standardization : Variability in receptor binding protocols (e.g., buffer composition, incubation time) may explain discrepancies. Cross-validate using unified protocols .
  • Pharmacokinetic factors : Differences in cell permeability or metabolic stability (e.g., CYP450 interactions) can alter observed activity .

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